3-(4-fluorobenzyl)-4-hydroxy-1-(3-methoxypropyl)-2(1H)-pyridinone
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Overview
Description
3-(4-fluorobenzyl)-4-hydroxy-1-(3-methoxypropyl)-2(1H)-pyridinone is a synthetic organic compound that belongs to the class of pyridinones This compound is characterized by the presence of a fluorobenzyl group, a hydroxy group, and a methoxypropyl group attached to a pyridinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorobenzyl)-4-hydroxy-1-(3-methoxypropyl)-2(1H)-pyridinone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyridinone core, followed by the introduction of the fluorobenzyl and methoxypropyl groups. The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and compliance with regulatory standards.
Chemical Reactions Analysis
Types of Reactions
3-(4-fluorobenzyl)-4-hydroxy-1-(3-methoxypropyl)-2(1H)-pyridinone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The pyridinone ring can be reduced to a piperidine derivative.
Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 3-(4-fluorobenzyl)-4-oxo-1-(3-methoxypropyl)-2(1H)-pyridinone.
Reduction: Formation of 3-(4-fluorobenzyl)-4-hydroxy-1-(3-methoxypropyl)piperidine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-fluorobenzyl)-4-hydroxy-1-(3-methoxypropyl)-2(1H)-pyridinone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-fluorobenzyl)-4-hydroxy-1-(3-methoxypropyl)-2(1H)-pyridinone involves its interaction with specific molecular targets. The hydroxy and methoxypropyl groups may facilitate binding to enzymes or receptors, modulating their activity. The fluorobenzyl group can enhance the compound’s stability and bioavailability. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-chlorobenzyl)-4-hydroxy-1-(3-methoxypropyl)-2(1H)-pyridinone
- 3-(4-bromobenzyl)-4-hydroxy-1-(3-methoxypropyl)-2(1H)-pyridinone
- 3-(4-methylbenzyl)-4-hydroxy-1-(3-methoxypropyl)-2(1H)-pyridinone
Uniqueness
3-(4-fluorobenzyl)-4-hydroxy-1-(3-methoxypropyl)-2(1H)-pyridinone is unique due to the presence of the fluorobenzyl group, which imparts distinct chemical and physical properties. This fluorine substitution can enhance the compound’s metabolic stability and influence its interaction with biological targets, making it a valuable compound for various research applications.
Properties
IUPAC Name |
3-[(4-fluorophenyl)methyl]-4-hydroxy-1-(3-methoxypropyl)pyridin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FNO3/c1-21-10-2-8-18-9-7-15(19)14(16(18)20)11-12-3-5-13(17)6-4-12/h3-7,9,19H,2,8,10-11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZPRAFPDBRUYRN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C=CC(=C(C1=O)CC2=CC=C(C=C2)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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